C16H12FN5O3S2
Description
However, based on its molecular formula, it likely belongs to a class of heterocyclic organic molecules containing fluorine, nitrogen, sulfur, and oxygen. A precise structural identification would require additional spectroscopic or crystallographic data, which are absent in the current evidence.
Properties
Molecular Formula |
C16H12FN5O3S2 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[2-(6-fluoro-4-oxoquinazolin-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C16H12FN5O3S2/c17-10-4-5-12-11(8-10)16(23)22(9-18-12)7-6-19-27(24,25)14-3-1-2-13-15(14)21-26-20-13/h1-5,8-9,19H,6-7H2 |
InChI Key |
MDBXXQNQGNSAOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCN3C=NC4=C(C3=O)C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C16H12FN5O3S2 typically involves multi-step organic reactions. One common synthetic route includes the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
C16H12FN5O3S2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule, such as nitro groups to amines.
Substitution: The presence of halogens and other reactive sites allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or halogenating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
C16H12FN5O3S2: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an active pharmaceutical ingredient in treating specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which C16H12FN5O3S2 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the context of its application, such as its role in drug development or biochemical assays.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence highlights compounds with the formulas C₁₂H₁₆N₃O₂S (oxythiamine) and C₆H₂N₃O₃Cl (4-chloro-7-nitrobenzo-2-oxa-1,3-diazole).
Table 1: Key Properties of Related Compounds
Key Observations:
Structural Complexity : C₁₆H₁₂FN₅O₃S₂ exhibits higher nitrogen and sulfur content compared to oxythiamine (C₁₂H₁₆N₃O₂S), suggesting possible applications in enzyme inhibition or receptor binding. The fluorine atom may enhance metabolic stability or lipophilicity, a feature absent in the nitrobenzoxadiazole derivative .
Functional Group Diversity : Unlike 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole, which relies on a nitro group for fluorescence, C₁₆H₁₂FN₅O₃S₂’s sulfonyl and multiple nitrogen groups could facilitate interactions with biological targets such as kinases or proteases.
Bioactivity Gaps : Oxythiamine’s role as a thiamine antagonist is well-documented , but the bioactivity of C₁₆H₁₂FN₅O₃S₂ remains speculative without experimental data.
Research Findings and Limitations
The absence of direct references to C₁₆H₁₂FN₅O₃S₂ in the provided evidence limits a rigorous comparison. For example:
- MetaCyc Data : The platform catalogs oxythiamine and nitrobenzoxadiazole derivatives but lacks entries for C₁₆H₁₂FN₅O₃S₂ .
Biological Activity
The compound C16H12FN5O3S2, a fluorinated derivative of prodigiosenes, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's mechanisms of action, cytotoxicity, antimicrobial properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes fluorine substituents, which significantly influence its biological activity. The presence of these substituents impacts the compound's interaction with biological targets, enhancing its efficacy in various applications.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Cytotoxicity : Studies have shown that this compound exhibits strong cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through pathways that may include DNA cleavage mediated by Cu(II) complexes formed with the compound .
- Antimicrobial Activity : this compound has demonstrated antimicrobial properties against strains such as Staphylococcus aureus, indicating its potential for use in treating bacterial infections .
- Enzyme Inhibition : The compound has been found to inhibit hexokinase activity, a critical enzyme in glycolysis, making it a candidate for targeting metabolic pathways in aggressive cancers like glioblastoma multiforme (GBM) .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and its derivatives:
- Cytotoxicity Studies : A comprehensive study assessed the cytotoxic effects of various prodigiosenes, including this compound. Results indicated that the compound exhibits potent cytotoxicity against tumor cell lines, with IC50 values lower than those of traditional chemotherapeutics .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound, revealing its effectiveness against resistant bacterial strains. This highlights its potential as an alternative treatment option in an era of rising antibiotic resistance .
- Hexokinase Inhibition : Research on halogenated derivatives of glucose analogs has shown that this compound and similar compounds can effectively inhibit hexokinase, suggesting a novel approach to cancer treatment by targeting metabolic pathways .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
